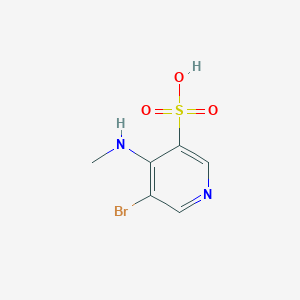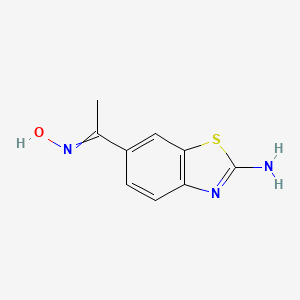
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.30 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a tetrahydro-2H-pyran-2-ylmethyl group at the N5 position .
Métodos De Preparación
The synthesis of N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5-diamine and tetrahydro-2H-pyran-2-ylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,5-diamine can be compared with other similar compounds, such as:
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,4-diamine: Differing by the position of the amino group on the pyridine ring.
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-3,5-diamine: Differing by the position of the amino groups on the pyridine ring.
N5-Methyl-N5-((tetrahydro-2H-pyran-2-yl)methyl)pyridine-2,6-diamine: Differing by the position of the amino group on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
5-N-methyl-5-N-(oxan-2-ylmethyl)pyridine-2,5-diamine |
InChI |
InChI=1S/C12H19N3O/c1-15(9-11-4-2-3-7-16-11)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7,9H2,1H3,(H2,13,14) |
Clave InChI |
YDTROSYUEGPOPD-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1CCCCO1)C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)





![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)


![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)

